molecular formula C17H23I2N3O8 B3324767 UNII-Y2Z89O65DS CAS No. 196309-19-0

UNII-Y2Z89O65DS

Cat. No.: B3324767
CAS No.: 196309-19-0
M. Wt: 651.2 g/mol
InChI Key: FAZGRQCNBKWPQQ-UHFFFAOYSA-N
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Description

It has a molecular formula of C17H23I2N3O8 and a molecular weight of 651.189 Da . This compound is characterized by the presence of diiodo groups and multiple hydroxyl groups, making it a unique and versatile chemical entity.

Properties

IUPAC Name

6-N,8-N-bis(2,3-dihydroxypropyl)-2-(hydroxymethyl)-5,7-diiodo-3,4-dihydro-2H-1,4-benzoxazine-6,8-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23I2N3O8/c18-12-10(16(28)21-1-7(26)4-23)13(19)14-15(30-9(6-25)3-20-14)11(12)17(29)22-2-8(27)5-24/h7-9,20,23-27H,1-6H2,(H,21,28)(H,22,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZGRQCNBKWPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C(=C(C(=C2N1)I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23I2N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196309-19-0
Record name N,N'-Bis(2,3-dihydroxypropyl)-2-(hydroxymethyl)-5,7-diiodo-3,4-dihydro-2H-1,4-benzoxazine-6,8-dicarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196309190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-BIS(2,3-DIHYDROXYPROPYL)-2-(HYDROXYMETHYL)-5,7-DIIODO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6,8-DICARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2Z89O65DS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of N,N’-bis(2,3-dihydroxypropyl)-2-(hydroxymethyl)-5,7-diiodo-3,4-dihydro-2H-1,4-benzoxazine-6,8-dicarboxamide involves several steps. The primary synthetic route includes the reaction of 2,3-dihydroxypropylamine with a diiodinated benzoxazine derivative under controlled conditions. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

N,N’-bis(2,3-dihydroxypropyl)-2-(hydroxymethyl)-5,7-diiodo-3,4-dihydro-2H-1,4-benzoxazine-6,8-dicarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis(2,3-dihydroxypropyl)-2-(hydroxymethyl)-5,7-diiodo-3,4-dihydro-2H-1,4-benzoxazine-6,8-dicarboxamide involves its interaction with specific molecular targets. The diiodo groups facilitate binding to iodine receptors, while the hydroxyl groups enable hydrogen bonding with various biomolecules. This dual interaction mechanism allows the compound to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar compounds to N,N’-bis(2,3-dihydroxypropyl)-2-(hydroxymethyl)-5,7-diiodo-3,4-dihydro-2H-1,4-benzoxazine-6,8-dicarboxamide include other diiodinated benzoxazine derivatives. the presence of multiple hydroxyl groups and the specific arrangement of functional groups in this compound make it unique. Similar compounds include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UNII-Y2Z89O65DS
Reactant of Route 2
UNII-Y2Z89O65DS

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